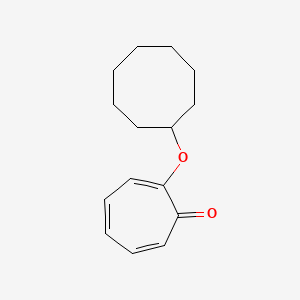![molecular formula C13H16Cl2S2 B14401782 {[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene CAS No. 88649-70-1](/img/structure/B14401782.png)
{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene is an organosulfur compound characterized by the presence of two chlorine atoms and a pentylsulfanyl group attached to an ethenyl group, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene typically involves the reaction of a benzene derivative with a suitable chlorinated ethenyl compound under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Sulfur Compounds: Compounds such as thiophenes and sulfoxides share similarities in their sulfur-containing structures.
Chlorinated Ethenyl Compounds: Compounds like dichloroethenes and chlorinated alkenes have similar chlorinated ethenyl groups.
Uniqueness
{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene is unique due to its specific combination of chlorine atoms, pentylsulfanyl group, and benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
88649-70-1 |
|---|---|
Fórmula molecular |
C13H16Cl2S2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
(2,2-dichloro-1-pentylsulfanylethenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H16Cl2S2/c1-2-3-7-10-16-13(12(14)15)17-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |
Clave InChI |
MEUZNYKKAZJRBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC(=C(Cl)Cl)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



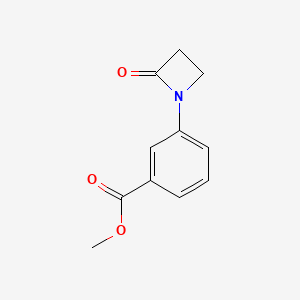

![3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14401718.png)

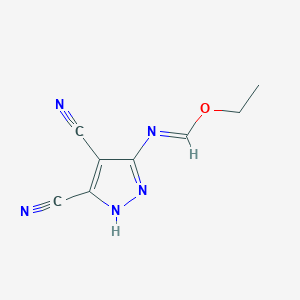
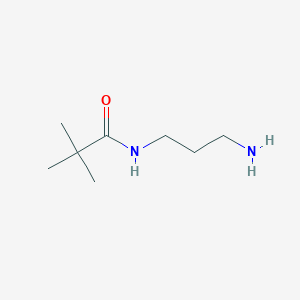
![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
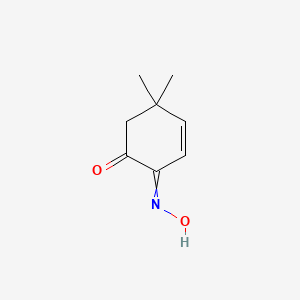
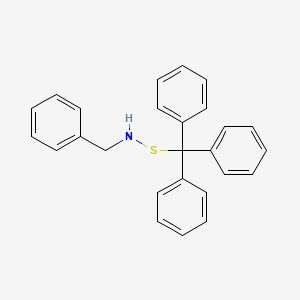


![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
